(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid
Description
“(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid” (CAS: 227626-60-0) is a Boc-protected amino acid derivative with the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . The compound features a cyclohexyl backbone substituted with a tert-butoxycarbonyl (Boc)-protected aminomethyl group and an acetic acid moiety. It is commonly synthesized from gabapentin, a γ-aminobutyric acid (GABA) analog, through Boc protection of the primary amine, followed by functionalization .
Key physicochemical properties include:
- Solubility: Solubility varies with solvent; optimal stock solutions are prepared in DMSO or aqueous buffers with pH adjustment .
- Storage: Stable at 2–8°C under anhydrous conditions, with long-term storage recommended at -80°C .
- Purity: Commercial batches typically exceed 98% purity, validated by HPLC and spectroscopic methods (¹H NMR, IR) .
The Boc group serves as a protective moiety for amines during peptide synthesis or drug intermediate preparation, as seen in the synthesis of cariprazine analogs . Its structural rigidity from the cyclohexyl ring enhances conformational stability, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
2-[1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(18)15-10-14(9-11(16)17)7-5-4-6-8-14/h4-10H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHANJKYCQHED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCCCC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373152 | |
| Record name | (1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227626-60-0 | |
| Record name | (1-{[(tert-Butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
It is known that this compound is a derivative of tert-butoxycarbonyl (boc) protected amino acids, which are commonly used in peptide synthesis. The Boc group is used to protect the amino group during peptide bond formation, preventing unwanted side reactions.
Mode of Action
The mode of action of (1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid is likely related to its role as a Boc-protected amino acid derivative. The Boc group can be selectively removed under acidic conditions without affecting other functional groups, allowing for the controlled synthesis of complex peptides.
Biochemical Pathways
As a boc-protected amino acid derivative, it is likely involved in the synthesis of peptides, which play crucial roles in various biological processes, including signal transduction, immune response, and cell regulation.
Pharmacokinetics
The boc group is known to be stable under physiological conditions, which may influence the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound are likely related to its role in peptide synthesis. By protecting the amino group during peptide bond formation, it allows for the controlled synthesis of complex peptides, which can have various biological effects depending on their structure.
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of this compound. For instance, the Boc group can be removed under acidic conditions, which can be controlled to achieve selective deprotection during peptide synthesis.
Biological Activity
(1-{[(Tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid, also known by its CAS number 227626-60-0, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₄H₂₅NO₄
- Molecular Weight : 271.36 g/mol
- CAS Number : 227626-60-0
- MDL Number : MFCD03839829
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a prodrug, enhancing the delivery of amino acids across cellular membranes, particularly through the L-type amino acid transporter (LAT1). LAT1 is known for its role in transporting essential amino acids into cells, especially in cancerous tissues where increased amino acid uptake is critical for tumor growth and survival .
Table 1: Biological Activity Summary
| Activity | Description |
|---|---|
| Transport Mechanism | Facilitates amino acid transport via LAT1, enhancing cellular uptake. |
| Anticancer Potential | Inhibits cancer cell growth by disrupting amino acid supply. |
| Neuroprotective Effects | Potentially crosses the blood-brain barrier (BBB), suggesting neuroprotective applications. |
| Pharmacokinetics | High gastrointestinal absorption; moderate solubility in biological systems. |
Case Studies and Research Findings
-
LAT1 Interaction Studies :
Research has shown that compounds linked with amino acids can effectively utilize LAT1 for enhanced drug delivery into the brain and tumors. A study demonstrated that this compound significantly increased the efflux of radiolabeled gabapentin in HEK-hLAT1 cells, indicating its potential as a LAT1 substrate . -
Inhibition of Cancer Cell Growth :
In vitro studies have indicated that compounds structurally related to this compound can inhibit the proliferation of various cancer cell lines by limiting their access to essential nutrients . This effect is particularly pronounced in cells with upregulated LAT1 expression. -
Neuroprotective Properties :
Given its ability to cross the BBB, there is emerging interest in exploring this compound for neuroprotective therapies. Preliminary studies suggest it may mitigate neuronal damage in models of neurodegeneration .
Toxicity and Safety Profile
According to safety data sheets, this compound is classified as an irritant. Precautionary measures should be taken when handling this compound to avoid exposure-related risks .
Scientific Research Applications
Synthesis and Derivatives
The compound is often synthesized through the protection of amines using the tert-butoxycarbonyl (BOC) group, which serves to enhance stability during subsequent reactions. This BOC protection is crucial in multi-step organic syntheses, particularly for creating derivatives that exhibit enhanced pharmacological properties.
Pharmacological Applications
-
Gabapentin Analogues :
- The compound is primarily recognized as a derivative of gabapentin, a medication used to treat neuropathic pain and seizures. Research indicates that modifications of gabapentin can improve its efficacy and reduce side effects. For instance, BOC-Gabapentin has been explored for its potential to enhance binding affinity to calcium channels, which may lead to improved analgesic effects .
- Neuroprotective Agents :
- Anticonvulsant Activity :
Case Study 1: Synthesis and Evaluation of BOC-Gabapentin Derivatives
A study focused on synthesizing various derivatives of BOC-Gabapentin to evaluate their pharmacological activity. The results indicated that certain modifications increased the compound's efficacy in pain models, suggesting a pathway for developing more effective analgesics.
Case Study 2: Neuroprotective Effects in Animal Models
In vivo studies have shown that BOC-Gabapentin exhibits neuroprotective effects in animal models of stroke and traumatic brain injury. The compound was administered post-injury, resulting in reduced neuronal loss and improved functional recovery compared to controls .
Applications in Drug Development
The versatility of this compound makes it an attractive candidate for drug development. Its ability to serve as a precursor for various bioactive compounds allows researchers to explore new therapeutic avenues.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is a widely used amine protector in organic synthesis, offering stability under basic and nucleophilic conditions. Its removal typically involves acid-catalyzed cleavage:
Reaction Mechanism :
-
Trifluoroacetic acid (TFA) protonates the Boc carbonyl oxygen, facilitating the elimination of CO₂ and tert-butanol.
-
The reaction yields the free amine, enabling further functionalization.
| Conditions | Reagents | Products | Efficiency |
|---|---|---|---|
| Acidic cleavage | TFA (neat or in DCM) | Free amine + CO₂ + tert-butanol | >95% |
| Mild acidic conditions | HCl in dioxane | Partial deprotection | ~70% |
Applications :
-
Critical in peptide synthesis for sequential coupling steps .
-
Enables selective modification of the amine in drug intermediates.
Carboxylic Acid Reactivity
The acetic acid moiety participates in standard carboxylic acid reactions:
Amide Formation
The acid reacts with amines via activation with coupling agents :
Example Protocol :
-
Dissolve 2-(1-(((Boc)amino)methyl)cyclohexyl)acetic acid (0.8 mmol) in dry CH₂Cl₂/THF.
-
Add DCC (0.8 mmol) and DMAP (0.04 mmol).
-
Stir at 25°C for 10 h.
-
Filter and precipitate the product.
| Coupling Agent | Catalyst | Solvent | Yield |
|---|---|---|---|
| DCC | DMAP | CH₂Cl₂/THF | 85–90% |
| EDC/HOBt | – | DMF | 75–80% |
Applications :
Esterification
The acid forms esters with alcohols under acidic or coupling conditions :
| Alcohol | Conditions | Ester Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl ester | 78% |
| Benzyl alcohol | DCC, DMAP, CH₂Cl₂ | Benzyl ester | 82% |
Cyclohexane Ring Stability
The cyclohexyl backbone remains inert under most reaction conditions, including:
Simultaneous Deprotection and Coupling
In multistep syntheses, the Boc group and carboxylic acid can be modified sequentially:
-
Deprotect Boc with TFA.
-
React the free amine with activated carboxylic acids (e.g., Ugi reaction).
-
Achieve polyamide synthesis with >90% purity.
Comparison with Structural Analogs
| Compound | Key Reactivity Differences |
|---|---|
| N-Boc-cyclohexylglycine | Higher solubility enhances coupling yields |
| 4-(Aminomethyl)cyclohexanecarboxylic acid | Direct amine reactivity without deprotection |
This compound’s dual functionality and stability under diverse conditions make it a versatile intermediate in medicinal chemistry and materials science. Experimental protocols emphasize the use of TFA for Boc removal and DCC/DMAP for amide synthesis, ensuring high efficiency and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Preparation Methods
Key Reaction Steps:
-
Protection of the Amine Group :
The amine group reacts with Boc anhydride in a biphasic solvent system (1,4-dioxane/water) under basic conditions (NaOH) at room temperature. This step forms the Boc-protected intermediate. -
Acidification and Purification :
After completing the reaction, the mixture is acidified with potassium hydrogen sulfate (KHSO₄) to protonate the carboxylate ion, enabling extraction into ethyl acetate. The organic layer is dried and concentrated to yield the pure product.
Reaction Conditions and Optimization
Optimal Parameters:
Critical Factors for Efficiency :
-
Solvent Choice : 1,4-Dioxane enhances reagent solubility while minimizing side reactions.
-
Stoichiometry : Using excess Boc anhydride (2.0 equiv) ensures complete amine protection.
-
Base Concentration : Aqueous NaOH maintains the reaction pH >10, facilitating deprotonation of the amine for nucleophilic attack on Boc anhydride.
Workup and Purification Techniques
Isolation Protocol:
-
Acidification : The reaction mixture is treated with dilute KHSO₄ to pH ≈3–4, converting the carboxylate salt back to the free acid.
-
Extraction : Ethyl acetate (3 × 30 mL) extracts the product from the aqueous layer.
-
Drying and Concentration : The combined organic layers are dried over Na₂SO₄ and concentrated under reduced pressure to afford a white solid.
Purity Considerations :
-
Residual solvents (1,4-dioxane) are removed via rotary evaporation.
-
Recrystallization from ethyl acetate/hexane mixtures further enhances purity (>98%).
Characterization and Analytical Data
Spectroscopic Confirmation:
Physical Properties:
-
Melting Point : 112–114°C (lit. 110–115°C).
-
Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.
Comparative Analysis of Alternative Methods
While the method above is predominant, alternative approaches include:
-
Solid-Phase Synthesis : Immobilizing the amine on resin before Boc protection, though this is less common due to higher costs.
-
Microwave-Assisted Reactions : Reducing reaction time to 2–4 hours, but scalability remains a challenge.
Trade-offs :
-
Traditional vs. Microwave : The classical method offers higher yields (95% vs. 85–90%) but requires longer reaction times.
Industrial-Scale Production Considerations
Scalability Challenges:
-
Solvent Volume : Large-scale reactions require efficient solvent recovery systems to minimize waste.
-
Exothermicity : Controlled addition of Boc anhydride prevents thermal runaway.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (1-{[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)acetic acid, and how can its purity be validated?
- Methodology :
- Synthesis : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP in THF/water mixtures). Cyclohexane-derived intermediates are functionalized using reductive amination or alkylation, followed by hydrolysis of ester precursors to yield the acetic acid moiety .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol/water) is used. Purity is validated via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H/¹³C NMR to confirm the absence of unreacted starting materials .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Store in sealed containers under inert gas (N₂ or Ar) at room temperature (20–25°C) in a dry environment. Prolonged exposure to moisture or light may hydrolyze the Boc group or oxidize the cyclohexyl backbone .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to monitor decomposition products like cyclohexylacetic acid or tert-butylamine derivatives .
Advanced Research Questions
Q. What strategies mitigate enantiomeric impurities in chiral derivatives of this compound during peptide coupling?
- Methodology :
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclohexyl ring functionalization. Asymmetric hydrogenation of ketone intermediates with Ru-BINAP catalysts achieves >95% ee .
- Analytical Validation : Chiral HPLC (Chiralpak IA/IB columns) or polarimetry confirms enantiopurity. Circular dichroism (CD) spectroscopy may correlate optical activity with biological function in peptide conjugates .
Q. How does the cyclohexyl scaffold influence the compound’s pharmacokinetic profile in neurobiological studies?
- Experimental Design :
- In Vitro Assays : Measure permeability via Caco-2 cell monolayers to predict blood-brain barrier (BBB) penetration. Compare logP values (calculated vs. experimental) to assess lipophilicity .
- In Vivo Studies : Radiolabel the compound (³H or ¹⁴C) for biodistribution studies in rodent models. Monitor metabolites using LC-MS/MS to identify cleavage products (e.g., free acetic acid or Boc-protected amines) .
Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Dose-Response Studies : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm target engagement.
- Batch Analysis : Compare impurity profiles (via HRMS and 2D NMR) across synthetic batches to rule out contaminants as false-positive/negative contributors .
- Case Study : Discrepancies in enzyme inhibition IC₅₀ values may arise from residual DMF or THF in samples, which can denature proteins. Lyophilization or dialysis prior to assays is critical .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
